molecular formula C17H22N2O3S B5867300 N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide

Numéro de catalogue B5867300
Poids moléculaire: 334.4 g/mol
Clé InChI: LXQLJEVWWJRDGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide, commonly known as CNB-001, is a novel compound with potential therapeutic applications in neurological disorders. CNB-001 is a small molecule that has been synthesized and characterized for its biochemical and physiological effects.

Mécanisme D'action

CNB-001 exerts its neuroprotective effects by modulating multiple signaling pathways in the brain. CNB-001 has been found to activate the Nrf2-ARE pathway, which is responsible for the upregulation of antioxidant enzymes and the reduction of oxidative stress. CNB-001 has also been found to inhibit the NF-κB pathway, which is responsible for the upregulation of pro-inflammatory cytokines and the promotion of apoptosis.
Biochemical and Physiological Effects
CNB-001 has been found to have a number of biochemical and physiological effects in animal models of neurological disorders. CNB-001 has been found to reduce oxidative stress, inflammation, and apoptosis in the brain. CNB-001 has also been found to improve cognitive function and memory in animal models of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

CNB-001 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. CNB-001 has also been found to have low toxicity and good pharmacokinetic properties. However, there are also limitations to lab experiments using CNB-001. The synthesis of CNB-001 is complex and requires several steps, which can make it difficult to obtain large quantities of the compound. In addition, the cost of synthesizing CNB-001 can be high.

Orientations Futures

There are several future directions for research on CNB-001. One potential direction is to investigate the potential therapeutic applications of CNB-001 in other neurological disorders such as Huntington's disease and multiple sclerosis. Another potential direction is to investigate the potential use of CNB-001 as a neuroprotective agent in other organs such as the heart and liver. Further research is also needed to better understand the mechanism of action of CNB-001 and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, CNB-001 is a novel compound with potential therapeutic applications in neurological disorders. CNB-001 has been found to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in the brain. CNB-001 has also been found to improve cognitive function and memory in animal models of neurological disorders. Further research is needed to better understand the mechanism of action of CNB-001 and to optimize its pharmacokinetic properties for clinical use.

Méthodes De Synthèse

CNB-001 is synthesized by a multistep reaction involving the reaction of 2-(1-cyclohexen-1-yl)ethanol with 4-nitrobenzyl chloride to form 2-(1-cyclohexen-1-yl)ethyl 4-nitrobenzyl ether. This intermediate is then reacted with thioacetic acid in the presence of triethylamine to form CNB-001.

Applications De Recherche Scientifique

CNB-001 has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. CNB-001 has been found to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in the brain. CNB-001 has also been found to improve cognitive function and memory in animal models of neurological disorders.

Propriétés

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-17(18-11-10-14-4-2-1-3-5-14)13-23-12-15-6-8-16(9-7-15)19(21)22/h4,6-9H,1-3,5,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQLJEVWWJRDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.